molecular formula C31H30O10 B1263089 Moromycin B

Moromycin B

Cat. No.: B1263089
M. Wt: 562.6 g/mol
InChI Key: IVVLBSCKLIYBCU-GEMPFEMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moromycin B is a secondary metabolite of the angucycline class, originally isolated from Streptomyces species . Its structure consists of a tetrangomycin-derived aglycone core with a C-glycosidically linked deoxysugar . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research applications and is not intended for diagnostic or therapeutic procedures .In cancer research, this compound has demonstrated significant and potent cytotoxicity across a range of human cancer cell lines. Studies have shown its efficacy against H-460 human lung cancer and MCF-7 human breast cancer cells . Further research has confirmed its potent anti-proliferative activity against breast cancer cells, including MCF-7, MDA-MB-231, and BT-474 lines, with IC50 values ranging from 0.16 to 0.67 µM . In comparative studies on colorectal cancer cells, this compound exhibited a stronger cytotoxic effect than the chemotherapeutic agent doxorubicin . The compound's research value lies in its potential as a lead compound for investigating novel anticancer mechanisms and developing new therapeutic agents. Researchers can utilize this RUO-grade this compound for in vitro studies in cell culture models to explore pathways of cell death, conduct structure-activity relationship (SAR) analyses within the angucycline family, and for other non-clinical scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30O10

Molecular Weight

562.6 g/mol

IUPAC Name

(3R)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C31H30O10/c1-12-18(32)8-22-30(39-12)41-29-13(2)38-20(9-21(29)40-22)15-6-7-17-25(26(15)34)28(36)16-5-4-14-10-31(3,37)11-19(33)23(14)24(16)27(17)35/h4-7,12-13,20-22,29-30,34,37H,8-11H2,1-3H3/t12-,13+,20+,21+,22-,29+,30-,31+/m0/s1

InChI Key

IVVLBSCKLIYBCU-GEMPFEMJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C

Canonical SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(=O)C(OC7O2)C

Synonyms

moromycin B

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Moromycin B

Spectroscopic Methodologies for Structural Determination

The definitive structure of Moromycin B was pieced together using a suite of spectroscopic methods. These techniques provided complementary information, allowing for the comprehensive characterization of its molecular framework, from the core aglycone to the appended sugar units. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. nih.govacs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments were employed to map out the connectivity and stereochemistry of the molecule. acs.org

The ¹H NMR spectrum of this compound showed characteristic signals that provided initial clues to its structure. nih.gov These included a signal for a chelated peri-hydroxy group at δ 12.75 and four ortho-coupled aromatic proton signals, which are indicative of the aromatic portion of the angucycline core. nih.gov In the sugar region of the spectrum, signals for two deoxysugar moieties were identified, including two methyl doublets. nih.gov

The ¹³C NMR spectrum revealed a total of 31 carbon signals. nih.gov Of these, 19 were assigned to the tetracyclic tetrangomycin (B1203879) moiety, corroborating the presence of this core structure. nih.gov The remaining 12 carbons were attributed to the two deoxysugar units. nih.gov The presence of only one acetal (B89532) carbon signal at δ 91.5, despite having two sugar units, indicated that one of them must be C-glycosidically linked to the aglycone. nih.gov

Two-dimensional NMR techniques, including H,H COSY, HSQC, HMBC, and ROESY, were crucial for confirming the assignments and establishing the connections between different parts of the molecule. nih.gov Comprehensive analysis of these 2D spectra confirmed the existence of the tetrangomycin core and established a β-C-glycosidic linkage to the 9-position of this core. nih.gov This specific linkage was deduced from a ³J(C,H) coupling observed between the anomeric proton H-1A of the sugar and carbon C-9 of the aglycone in the HMBC spectrum. nih.gov

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
Aglycone
1182.4
234.62.92 (d, 17.0), 3.42 (d, 17.0)
366.04.60 (dd, 4.0, 2.0)
433.72.15 (dd, 15.0, 4.0), 2.45 (dd, 15.0, 2.0)
4a148.6
5120.57.65 (d, 8.0)
6137.58.00 (t, 8.0)
6a118.8
7188.2
7a114.7
8162.2
9108.54.88 (s)
10138.18.35 (d, 8.0)
11124.87.82 (t, 8.0)
11a133.7
12192.4
12a133.1
12b157.0
6-OH12.75 (s)
Fragment a (β-D-olivose)
1A76.55.25 (d, 11.0)
2A37.01.85 (m), 2.10 (m)
3A65.23.90 (m)
4A67.43.58 (m)
5A73.83.45 (m)
6A17.31.27 (d, 6.0)
Fragment b (α-L-cinerulose)
1B91.53.55 (m)
2B71.14.10 (m)
3B207.7
4B41.52.40 (m), 2.70 (m)
5B68.23.95 (m)
6B16.01.20 (d, 6.0)

NMR data recorded in d6-acetone. nih.gov

Mass spectrometry was used to determine the exact molecular weight and deduce the molecular formula of this compound. acs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) analysis yielded a molecular ion at a mass-to-charge ratio (m/z) of 562.1844. nih.gov This experimental value was consistent with the calculated molecular formula of C₃₁H₃₀O₁₀ (calculated as 562.1839), confirming the elemental composition of the compound. nih.gov Additionally, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) in negative ion mode showed a quasi-molecular ion at m/z 561.2 [M-H]⁻. nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy provided insight into the chromophoric system present in this compound. nih.gov The UV spectrum, recorded in methanol, displayed absorption maxima (λmax) at 270 nm and 415 nm. nih.gov This absorption pattern is characteristic of a hydroxy-anthraquinone chromophore, a key structural feature of the angucycline class of antibiotics. nih.gov

Infrared (IR) spectroscopy is a technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. ijrpr.comhilarispublisher.com For the analysis of this compound, the IR spectrum was obtained from a pure sample on a KBr disk. nih.gov This analytical method helps to confirm the presence of specific chemical bonds and functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), by detecting their characteristic vibrational frequencies. ijrpr.com This information complements the data from NMR and MS to build a complete structural picture.

Identification of Key Structural Moieties

The combination of spectroscopic data allowed for the confident identification of the major structural components of this compound.

A central finding from the spectroscopic analysis was the identification of a tetrangomycin aglycone core. nih.gov Tetrangomycin was the first member of the angucycline family to be identified and possesses a characteristic tetracyclic benz[a]anthracenone framework derived from polyketide synthesis. nih.govnih.gov The ¹³C NMR data for this compound showed 19 signals in the aglycone portion that were in good agreement with the known data for tetrangomycin. acs.orgacs.org The UV-Vis spectrum further supported the presence of this anthraquinone-like system. nih.gov The comprehensive analysis of 2D NMR spectra, particularly HMBC correlations, definitively confirmed the connectivity of this tetracyclic core structure. nih.gov

C-Glycosidically Linked Deoxysugar Moiety (e.g., D-olivose)

A key structural feature of this compound is the presence of a C-glycosidically linked deoxysugar. nih.gov Through detailed analysis of H,H COSY spectra and the coupling patterns of hydrogen signals, this sugar has been identified as D-olivose. nih.gov The linkage is a β-C-glycosidic bond connecting the D-olivose unit to the C-9 position of the tetrangomycin core. nih.gov This specific linkage was confirmed by observing a three-bond coupling (³JC-H) between the anomeric proton of the sugar (H-1A) and the C-9 carbon of the aglycone, as well as between the H-9 proton and the anomeric carbon (C-1A) in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. nih.gov

Table 1: Spectroscopic Data for this compound

Property Value
Molecular Formula C₃₁H₃₀O₁₀ nih.gov
Molecular Weight (HRFAB-MS) m/z 562.1844 [M]⁺ (Calculated: 562.1833) nih.gov
UV (MeOH) λmax (log ε) 415 nm (3.36), 270 nm (4.02) nih.gov
Optical Rotation [α]D25 +44.0 (c 0.25, MeOH) nih.gov

Comparative Structural Analysis with Related Angucyclines (e.g., Moromycin A, Saquayamycins)

This compound is structurally similar to other angucyclines, most notably moromycin A and the saquayamycins. nih.gov

Moromycin A: The primary distinction between this compound and moromycin A lies in their glycosylation. Both compounds share the same tetrangomycin core and the C-glycosidically linked D-olivose. nih.gov However, moromycin A possesses an additional O-glycosidic disaccharide chain attached to the C-3 position of the angucycline core, which is absent in this compound. nih.gov This disaccharide in moromycin A consists of L-rhodinose and L-aculose. nih.gov

Saquayamycins: When compared to saquayamycins, moromycins share the fundamental angucycline skeleton but differ in the aromaticity of the core and the glycosylation patterns. nih.govresearchgate.net For instance, saquayamycins often have a less aromatic core due to the presence of tertiary hydroxyl groups at positions 4a and 12b. nih.gov Furthermore, the number, type, and linkage of sugar residues can vary significantly. researchgate.net Saquayamycin (B1681451) B, for example, has a more complex glycosylation than this compound. nih.govnih.gov These structural variations, particularly in the sugar moieties, are crucial determinants of their biological activity. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations of Moromycin B

Cytotoxic Activity against Cancer Cell Lines

Moromycin B, an angucycline glycoside, has demonstrated significant cytotoxic effects across a variety of human cancer cell lines in numerous studies. Its anti-proliferative capabilities have been evaluated against lung, breast, and colorectal cancer cells, often in comparison with its structural analogs.

This compound has shown notable cytotoxic activity against the H-460 human lung cancer cell line. nih.govacs.orgnih.govcas.org Research has determined its 50% growth inhibition (GI₅₀) value to be 5.6 µM against these cells. nih.govmdpi.com In one study, this compound, isolated from the terrestrial Streptomyces sp. KY002, was specifically highlighted for its significant cytotoxicity against H-460 cells. nih.govacs.orgnih.gov

Table 1: Cytotoxicity of this compound against H-460 Lung Cancer Cells Data sourced from multiple studies.

Compound Cell Line Measurement Value (µM) Citation
This compound H-460 GI₅₀ 5.6 nih.govmdpi.com
This compound H-460 TGI 12.5 nih.gov
This compound H-460 LC₅₀ 25 nih.gov

GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.

The cytotoxic potential of this compound extends to several human breast cancer cell lines. nih.govmdpi.com Initial reports identified its significant activity against MCF-7 cells, with a GI₅₀ value of 5.6 µM. nih.govacs.orgmdpi.commdpi.com Subsequent investigations involving a panel of breast cancer cells—MCF-7, the triple-negative MDA-MB-231, and BT-474—confirmed its potent anti-proliferative effects. mdpi.comnih.govresearchgate.net In these studies, this compound displayed IC₅₀ values ranging from 0.16 to 0.67 μM, highlighting its remarkable cytotoxicity against these cell lines. nih.govmdpi.comnih.gov

Specifically, the IC₅₀ values were recorded as 0.67 μM for MCF-7, 0.16 μM for MDA-MB-231, and 0.28 μM for BT-474. mdpi.comnih.gov

Table 2: Cytotoxicity of this compound against Human Breast Cancer Cell Lines Data from a study evaluating angucycline glycosides from a marine-derived Streptomyces sp.

Compound MCF-7 IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) BT-474 IC₅₀ (µM) Citation
This compound 0.67 0.16 0.28 mdpi.comnih.gov

IC₅₀: 50% inhibitory concentration.

This compound has been evaluated for its effectiveness against a panel of human colorectal cancer (CRC) cells, including SW480, SW620, LoVo, and HT-29. mdpi.comnih.govnih.gov In a comparative analysis with other angucyclines, this compound demonstrated inhibitory effects against all tested CRC cell lines. nih.govresearchgate.net The IC₅₀ values were determined to be 0.84 µM in SW480 cells, 0.43 µM in SW620 cells, 0.28 µM in LoVo cells, and 0.44 µM in HT-29 cells after 48 hours of treatment. nih.govresearchgate.net These findings establish the compound's broad cytotoxic activity against various subtypes of colorectal cancer. nih.govnih.gov

Table 3: Cytotoxicity of this compound against Human Colorectal Cancer Cell Lines IC₅₀ values determined after 48 hours of treatment.

Compound SW480 IC₅₀ (µM) SW620 IC₅₀ (µM) LoVo IC₅₀ (µM) HT-29 IC₅₀ (µM) Citation
This compound 0.84 0.43 0.28 0.44 nih.govresearchgate.net

IC₅₀: 50% inhibitory concentration.

The cytotoxic profile of this compound is often contextualized by comparing it to related angucycline glycosides like Moromycin A and various saquayamycins.

Studies have shown that the antitumor activity of this compound is superior to that of Moromycin A against both H-460 lung cancer and MCF-7 breast cancer cells. nih.gov this compound, which lacks the O-glycosidic disaccharide chain present in Moromycin A, demonstrated greater potency. nih.gov

When compared to Saquayamycin (B1681451) B, this compound was also found to be more active against H-460 and MCF-7 cell lines. nih.gov However, in the context of colorectal cancer, the comparative activity is different. In CRC cell lines, Saquayamycin B₁ and Saquayamycin B showed greater or comparable inhibitory effects than this compound. nih.govresearchgate.net For instance, the IC₅₀ of Saquayamycin B₁ against the SW480 cell line was 0.18 µM, whereas the value for this compound was 0.84 µM. nih.govresearchgate.net Similarly, against breast cancer cells (MCF-7, MDA-MB-231, and BT-474), this compound, Saquayamycin B₁, and Saquayamycin B all displayed potent cytotoxicity, with IC₅₀ values in the same low micromolar range (0.16 to 0.67 μM). mdpi.comnih.gov This indicates that the relative potency of these angucyclines can be dependent on the specific cancer cell line being tested.

Table 4: Comparative Cytotoxicity (IC₅₀ µM) in Colorectal Cancer Cells Data from a study on angucyclines from a marine-derived Streptomyces sp.

Compound SW480 SW620 LoVo HT-29 Citation
This compound 0.84 0.43 0.28 0.44 nih.govresearchgate.net
Saquayamycin B₁ 0.18 0.22 0.24 0.21 nih.govresearchgate.net
Saquayamycin B 0.21 0.25 0.22 0.23 nih.govresearchgate.net

IC₅₀: 50% inhibitory concentration.

Cellular and Molecular Mechanisms of Action

Apoptosis, or programmed cell death, is a common mechanism through which cytotoxic agents eliminate cancer cells. thermofisher.com While this compound has established potent cytotoxic activity, detailed investigations into its specific molecular mechanisms, particularly the induction of apoptosis, are not extensively documented in the available research. However, studies on closely related angucycline glycosides offer insights into potential mechanisms.

For example, Saquayamycin B₁, a compound often studied alongside this compound, has been shown to induce apoptosis in human colorectal cancer cells. nih.govnih.gov The mechanism for Saquayamycin B₁ involves the regulation of the PI3K/AKT signaling pathway and altering the expression of key proteins related to apoptosis and cell adhesion, such as E-cadherin and Bcl-2. nih.govnih.gov The induction of apoptosis by Saquayamycin B₁ was confirmed by observations of karyopyknosis and the formation of apoptotic bodies in treated cells. nih.gov Given the structural similarity and related biological activities among angucyclines, it is plausible that this compound may exert its cytotoxic effects through similar apoptotic pathways, though direct experimental evidence is needed for confirmation.

Inhibition of Cell Proliferation

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines. In a study evaluating its effects on breast cancer cells, this compound displayed potent inhibition of proliferation in MCF-7, MDA-MB-231, and BT-474 cell lines, with IC50 values ranging from 0.16 to 0.67 μM. nih.govresearchgate.netnih.gov Further research on human lung (H-460) and breast (MCF-7) cancer cells confirmed its superior anti-proliferative activity compared to its analogue, Moromycin A, and the related compound, saquayamycin B. nih.gov A comparative study of four angucycline compounds, including this compound, in human colorectal cancer (CRC) cells also highlighted its inhibitory effects. nih.gov

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Anti-Migration and Anti-Invasion Activities

While direct studies on the anti-migration and anti-invasion properties of this compound are limited, research on closely related angucycline glycosides provides valuable insights. For instance, saquayamycin B, a compound structurally similar to this compound, was found to inhibit the migration and invasion of MDA-MB-231 breast cancer cells in a dose-dependent manner, as demonstrated by Transwell and wound-healing assays. nih.govresearchgate.netnih.gov Another related compound, saquayamycin B1, also exhibited anti-migration and anti-invasion activities in colorectal cancer cells. nih.govnih.govmdpi.com These findings suggest that this compound may possess similar capabilities to impede cancer cell motility and invasiveness, a crucial aspect of metastasis.

Modulation of Cellular Pathways (e.g., Oxidative Stress Reduction)

The modulation of cellular pathways, particularly those related to oxidative stress, is a key aspect of the biological activity of many natural compounds. researchgate.net While specific studies detailing this compound's direct role in oxidative stress reduction are not prevalent, the broader class of angucyclines is known to interact with cellular redox systems. researchgate.net Bioactive molecules can modulate various cellular pathways, including oxidative stress reduction. researchgate.net The generation of reactive oxygen species (ROS) and the subsequent cellular response are critical in cancer progression and therapy. researchgate.netnih.gov The ability of compounds to modulate oxidative stress can be a significant factor in their anticancer effects. nih.govnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers

The epithelial-mesenchymal transition (EMT) is a cellular program that is implicated in cancer invasion and metastasis. dovepress.commdpi.com This process involves the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. dovepress.com Key molecular events in EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. dovepress.comnih.gov

Studies on saquayamycin B1, a compound structurally related to this compound, have shown that it can modulate EMT markers in colorectal cancer cells. mdpi.com Treatment with saquayamycin B1 led to changes in the protein and mRNA expression of important markers related to EMT, including N-cadherin and E-cadherin. mdpi.com This suggests that angucyclines as a class of compounds may have the potential to interfere with the EMT process, thereby inhibiting cancer progression.

Molecular Target Identification and Interaction Studies

Identification of Key Target Proteins (e.g., Kinase Pathways, PI3K/AKT Signaling Pathway)

Research into the molecular targets of this compound and its analogs has pointed towards the involvement of key signaling pathways that are often dysregulated in cancer. mdpi.comfrontiersin.org The PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and growth, has been identified as a potential target for angucyclines. mdpi.comfrontiersin.orgnih.gov

A study on saquayamycin B1 demonstrated that its anticancer effects in colorectal cancer cells were mediated through the inhibition of the PI3K/AKT signaling pathway. nih.govnih.govmdpi.com The treatment led to a decrease in the protein expression levels of PI3K and phosphorylated AKT (p-AKT). nih.gov This inhibition of the PI3K/AKT pathway was linked to the observed pro-apoptotic, anti-migration, and anti-invasion activities. nih.govnih.govmdpi.com Given the structural similarity, it is plausible that this compound also exerts its effects through the modulation of this critical kinase pathway.

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking Simulations)

Computational methods, such as molecular docking, are valuable tools for predicting and understanding the interactions between small molecules and their protein targets. plos.orgscielo.sa.cr Molecular docking simulations have been employed to investigate the binding of angucycline compounds to potential protein targets. researchgate.net

For instance, computer docking models suggested that saquayamycin B1 might bind to PI3Kα, providing a structural basis for its inhibitory effect on the PI3K/AKT pathway. nih.govnih.govmdpi.com In a different context, molecular docking and dynamics simulations were used to explore the potential of Moromycin A as an inhibitor of the SARS-CoV-2 main protease (3CLpro). researchgate.net These computational studies provide insights into the possible binding modes and affinities of this compound and related compounds with their biological targets, guiding further experimental validation.

Table 2: Compound Names Mentioned

Structure-Activity Relationship (SAR) Studies

The biological activity of angucycline antibiotics, including this compound, is significantly influenced by their chemical structure, particularly the nature and arrangement of their glycosidic components. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features contribute to the compound's efficacy and for guiding the development of new, more potent derivatives.

Influence of Glycosidic Linkages (C- vs. O-glycosidic) on Activity

The type of linkage connecting the sugar moieties to the aglycone core is a critical determinant of biological activity. Moromycins provide a clear example of this principle, as they feature both C- and O-glycosidically linked deoxysugars. nih.gov this compound is structurally distinct from its counterpart, Moromycin A, in that it lacks the O-glycosidic disaccharide chain attached to the C-3 position of the tetrangomycin (B1203879) core. nih.gov this compound possesses only the α-L-cinerulosyl-(1→4, 2→3)-β-L-olivosyl disaccharide chain, which is C-glycosidically linked to the C-9 position of the angucyclinone framework. nih.gov

Comparative studies have revealed that the absence of the O-glycosidic chain in this compound leads to enhanced antitumor activity. Research shows that this compound exhibits superior cytotoxicity against certain cancer cell lines when compared to Moromycin A, which has both C- and O-glycosidic chains. nih.gov This suggests that the O-glycosidic sugar moiety in Moromycin A may hinder the compound's interaction with its biological target or reduce its bioavailability, whereas the C-glycosidically linked sugar is essential for its function. C-glycosidic bonds are known to be more stable than O-glycosidic bonds, which are more susceptible to hydrolysis. nankai.edu.cnnih.gov

The cytotoxic activities of Moromycin A and this compound against human lung (NCI-H460) and breast cancer (MCF-7) cell lines are detailed below. nih.gov

CompoundGI₅₀ (μM) vs. NCI-H460 (Lung Cancer)GI₅₀ (μM) vs. MCF-7 (Breast Cancer)
Moromycin A10.011.2
This compound5.05.6

Impact of Sugar Moiety Presence and Structure on Biological Profile

The presence, number, and structural characteristics of sugar residues are decisive factors for the biological activity of angucycline glycosides. researchgate.net The sugar moiety is an essential component for the pharmacological activity of related compounds like anthracyclines, as it often interacts with biological targets. nih.gov For moromycins and related compounds, the presence of deoxysugar moieties increases structural diversity and is critical for their cytotoxic effects. researchgate.net

This compound, which contains a single C-glycosidically linked disaccharide chain, demonstrates potent anti-proliferative activity against a range of cancer cell lines. nih.govmdpi.com Its activity has been compared with other angucyclines that differ in their glycosylation patterns, such as Saquayamycin B, which contains four deoxysugars, and Saquayamycin B1. researchgate.netnih.gov

Studies analyzing the structure-activity relationship of this compound and other angucyclines in human colorectal cancer (CRC) cells found that subtle differences in the sugar chains lead to varied cytotoxic efficacy. nih.gov For instance, Saquayamycin B1 was found to have the strongest cytotoxicity against CRC cells in one study. nih.gov In another study on breast cancer cell lines, this compound, Saquayamycin B1, and Saquayamycin B all displayed remarkable cytotoxicity, with IC₅₀ values in the sub-micromolar range. mdpi.com These findings underscore that while the presence of a sugar chain is vital, its specific structure, length, and composition fine-tune the biological profile of the molecule. researchgate.net The activity is often dependent on the length of the sugar moieties. researchgate.net

The following table presents the cytotoxic activity of this compound and related angucyclines against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)Reference
This compoundMCF-7 (Breast)0.20 mdpi.com
MDA-MB-231 (Breast)0.67
BT-474 (Breast)0.29
Saquayamycin B1MCF-7 (Breast)0.16 mdpi.com
MDA-MB-231 (Breast)0.33
BT-474 (Breast)0.23
Saquayamycin BSW480 (Colorectal)0.24-1.01 nih.gov
SW620 (Colorectal)0.24-1.01

Synthetic Approaches and Derivatization Strategies for Moromycin B Analogues

Total Chemical Synthesis Methodologies

While the isolation and structure elucidation of Moromycin B from Streptomyces sp. KY002 have been reported, a formal total synthesis of this specific compound has not been detailed in the literature to date. microbiologyresearch.org However, the synthetic routes established for closely related C-glycosyl angucyclines, such as urdamycinone B, provide a robust blueprint for a plausible synthetic strategy. psu.eduacs.org

General Strategies for Complex Natural Product Synthesis

The synthesis of molecules as complex as this compound is guided by several overarching strategic principles. Retrosynthetic analysis, a cornerstone of modern synthesis, allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials. nih.gov For polycyclic systems like the angucycline core, a key decision involves whether to pursue a linear or convergent synthesis. Convergent approaches, where major fragments of the molecule are synthesized independently before being coupled, are often more efficient and flexible.

Furthermore, the concept of "collective synthesis" or "divergent synthesis" is particularly relevant. rsc.orggoogle.com This strategy focuses on creating a key common intermediate that already contains significant structural complexity. From this intermediate, multiple related natural products and analogues can be accessed through late-stage modifications. rsc.orggoogle.com For the angucycline family, a C-glycosylated juglone (B1673114) derivative often serves as such a versatile intermediate. titech.ac.jp

Utilization of Specific Chemical Transformations and Reagents

A plausible total synthesis of this compound would hinge on two critical transformations: the construction of the tetracyclic benz[a]anthraquinone aglycone and the stereoselective installation of the C-glycosidically linked disaccharide.

Aglycone Construction: The Diels-Alder reaction is a powerful and frequently employed strategy for assembling the angucycline framework. acs.orgrsc.org This cycloaddition typically involves reacting a suitably functionalized naphthoquinone derivative (dienophile) with a complex diene to rapidly build the polycyclic core. The regioselectivity of this reaction is a critical consideration, often controlled by the electronic and steric nature of the substituents on both the diene and dienophile. rsc.org

Table 1: Representative Diels-Alder Reaction Components for Angucycline Synthesis

Dienophile Diene Key Reagents/Conditions Reference
C-glycosyl juglone 1,3-silyloxy-dienes Lewis acid or thermal conditions psu.eduacs.org
Substituted Naphthoquinone Danishefsky's diene High pressure, Lewis acid catalysis rsc.org
Benzyne (from precursor) Furan derivative Benzyne generation (e.g., from 2-(trimethylsilyl)phenyl triflate) titech.ac.jp

C-Glycosidation: Attaching the sugar moiety to the aromatic core via a carbon-carbon bond is a significant synthetic challenge. The lack of an anomeric directing group on 2-deoxy sugars, like those found in this compound, complicates stereocontrol. nih.gov Strategies have been developed that utilize unprotected sugars, thereby shortening synthetic routes by avoiding protection-deprotection steps. psu.eduacs.orgrsc.org These methods often employ Lewis acids like Me₃SiOSO₂CF₃ to promote the reaction between a naphthol derivative and the unprotected sugar. psu.edu

Table 2: Key Reagents for Angucycline Synthesis

Transformation Reagent Class Specific Example(s) Purpose Reference(s)
Oxidation Hypervalent Iodine Reagents Phenyliodine(III) diacetate (PIDA) Phenol dearomatization to form quinones capes.gov.br
Reduction Hydride Reagents Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) Carbonyl reduction nih.gov
C-C Bond Formation Organometallic Reagents Grignard reagents (RMgX), Organolithiums (RLi) Addition to carbonyls/epoxides canada.ca
Cycloaddition Lewis Acids Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) Catalysis of Diels-Alder and Glycosylation reactions psu.edu
Cross-Coupling Palladium Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄ Suzuki and Stille couplings for fragment assembly nih.gov

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis merges the precision of enzymatic catalysis with the versatility of traditional organic chemistry, offering powerful solutions to synthetic challenges. nih.govbeilstein-journals.org This approach is particularly promising for angucycline synthesis due to the complex stereochemistry and regiochemistry involved.

Integration of Enzymatic Transformations in Synthetic Schemes

The biosynthesis of angucyclines like the urdamycins and landomycins provides a toolbox of enzymes that can be co-opted for synthesis. rsc.orgnih.gov Gene clusters from producing organisms, such as Streptomyces fradiae, have been identified that encode enzymes for specific transformations. microbiologyresearch.org

A chemo-enzymatic route to this compound could involve the chemical synthesis of a simplified aglycone precursor, which is then subjected to a series of enzymatic tailoring reactions. Key enzyme classes include:

Oxygenases (e.g., PgaE, UrdM): These enzymes, often flavin-dependent, can introduce hydroxyl groups at specific, unactivated positions on the aromatic core with exquisite regio- and stereoselectivity—a feat that is extremely difficult to achieve with conventional chemical reagents. nih.govresearchgate.net For instance, the enzyme UrdM is responsible for the critical hydroxylation at position 12b in urdamycin biosynthesis. microbiologyresearch.org

Glycosyltransferases (GTs): These enzymes are responsible for attaching the sugar moieties. The urdamycin gene cluster contains urdGT2, which has been identified as the C-glycosyltransferase that attaches the initial D-olivose unit to the aglycone. microbiologyresearch.org Such enzymes could be used to glycosylate a chemically synthesized aglycone, overcoming the challenges of chemical C-glycosidation.

Dehydrogenases/Reductases: These enzymes stereospecifically reduce ketone functionalities, which is crucial for establishing the correct stereochemistry in the final molecule. acs.org

A chemo-enzymatic total synthesis of the angucycline gaudimycin C has been demonstrated, where flavoenzymes PgaE and PgaM were used in vitro to convert a chemically accessible precursor into the final product through a cascade of hydroxylations and ketoreduction. nih.gov

Advantages of Biocatalysis (e.g., Stereo-, Regio-, Chemoselectivity, Mild Reaction Conditions)

The use of enzymes (biocatalysis) in synthesis offers numerous advantages over purely chemical methods, aligning with the principles of green chemistry. acs.org Enzymes operate with unparalleled selectivity, which stems from their precisely shaped active sites that bind substrates in specific orientations. nih.govCurrent time information in Bangalore, IN.

Table 3: Key Advantages of Biocatalysis in Synthesis

Advantage Description Relevance to this compound Synthesis Reference(s)
Stereoselectivity Enzymes can distinguish between enantiomers or create a single stereoisomer from a prochiral substrate. Essential for establishing the correct stereochemistry of the multiple chiral centers in the sugar chains and at the C-12b position of the aglycone. Current time information in Bangalore, IN.researchgate.net
Regioselectivity Enzymes can modify a single functional group among several identical or similar ones in a molecule. Crucial for site-specific hydroxylation of the polycyclic aromatic core without the need for complex protecting group strategies. thieme-connect.com
Chemoselectivity An enzyme typically catalyzes only one type of reaction, leaving other reactive functional groups in the molecule untouched. Allows for modifications on a complex scaffold like this compound without affecting other sensitive groups (e.g., reducing a ketone without affecting a quinone). acs.orgCurrent time information in Bangalore, IN.
Mild Conditions Enzymatic reactions are typically run in aqueous solutions at or near neutral pH and ambient temperature and pressure. Reduces energy consumption, minimizes side reactions like decomposition and epimerization, and avoids the use of harsh or toxic reagents. rsc.orgsecondarymetabolites.org

Design and Synthesis of this compound Derivatives

The creation of analogues of a potent natural product like this compound is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the pharmacophore—the essential structural features required for biological activity—and can lead to the development of new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov Given that this compound, with its single disaccharide chain, shows superior cytotoxicity to the closely related Moromycin A and saquayamycin (B1681451) B, its derivatization is of significant interest. microbiologyresearch.org

Several strategies can be envisioned for generating this compound analogues, drawing from work on related angucyclines. capes.gov.brresearchgate.net

Chemical Modification (Semi-synthesis): This involves using the isolated natural product as a starting material for chemical modifications. For urdamycins, O-acylation of hydroxyl groups was shown to enhance in vitro activity, suggesting that modifying the lipophilicity of the molecule can be a fruitful strategy. capes.gov.br For this compound, derivatization could target the hydroxyl groups on the sugar moieties or the aglycone through reactions like acylation or methylation. researchgate.netnih.gov

Precursor-Directed Biosynthesis: This technique involves feeding unnatural starting materials (precursors) to the fermentation culture of the producing microorganism (Streptomyces sp.). If the biosynthetic enzymes are sufficiently flexible, they may incorporate the unnatural precursor into the final structure, generating a new analogue. This approach has been used successfully to generate dozens of analogues of the angucycline jadomycin (B1254412). canada.ca

Combinatorial Biosynthesis and Genetic Engineering: This advanced approach involves genetically modifying the biosynthetic pathway of the producing organism. thieme-connect.com For angucyclines, the glycosyltransferases (GTs) are attractive targets as they often exhibit relaxed substrate specificity. nih.gov The GTs from the saquayamycin or landomycin pathways could be introduced into the this compound producer to attach different sugars or extend the oligosaccharide chain, leading to novel glycovariants. nih.govthieme-connect.com Deleting or swapping tailoring enzymes like oxygenases or reductases could also yield a variety of new aglycone structures. acs.org

Table 4: Strategies for Angucycline Derivatization

Strategy Method Example Compound Class Outcome/Observation Reference(s)
Semi-synthesis O-acylation Urdamycin A Enhanced in vitro activity, dependent on lipophilicity. capes.gov.br
Acetylation/Methylation Anthraquinone derivatives Generation of new derivatives for bioactivity screening. researchgate.netnih.gov
Precursor-Directed Biosynthesis Feeding unnatural amino acids Jadomycins Production of over 25 new analogues with varied oxazolone (B7731731) rings. canada.ca
Combinatorial Biosynthesis Heterologous expression of GTs Urdamycins / Landomycins Creation of new glycovariants with extended sugar chains. nih.gov
Gene deletion Urdamycins Deletion of the urdGT2 C-glycosyltransferase resulted in the accumulation of the aglycone. microbiologyresearch.org

Rational Design of Analogues for Enhanced Activity or Specificity

The rational design of this compound analogues is a strategic approach aimed at improving its therapeutic properties, such as enhancing its bioactivity or increasing its specificity towards cancer cells. nih.gov This process involves understanding the structure-activity relationships of the parent compound to make informed modifications. nih.gov The structural diversity of naturally occurring phenols, like this compound, arises from processes such as glycosylation, oxygenation, and methylation, which provides a basis for designing new derivatives. mdpi.com

This compound belongs to the angucycline class of antibiotics, which are known for their anticancer and antimicrobial activities. researchgate.netnih.gov Research has shown that modifications to the saccharide (sugar) chains of angucyclines can significantly impact their biological activity. nih.gov For instance, this compound, which possesses a single saccharide chain at the C-9 position, exhibits greater antitumor activity against human lung (H-460) and breast (MCF-7) cancer cell lines compared to its analogue Moromycin A, which has a different glycosylation pattern. nih.gov This highlights the critical role of the number and position of sugar moieties in determining the cytotoxic potency of these compounds. researchgate.net

The design of new analogues often focuses on altering the glycosylation of the core structure. mdpi.com The goal is to create derivatives with improved pharmacological profiles. nih.gov For example, the synthesis of analogues with modified sugar residues or different points of attachment on the angucycline framework is a common strategy. researchgate.netnih.gov The underlying principle is that the aglycone (the non-sugar part) is often responsible for the toxic effect, while the sugar components modulate factors like solubility, cell uptake, and interaction with the target. mdpi.com

Furthermore, the creation of hybrid molecules, where features from different bioactive compounds are combined, represents another facet of rational design. researchgate.net By integrating structural motifs from other potent anticancer agents with the this compound scaffold, it may be possible to develop novel compounds with synergistic or enhanced activities. researchgate.netnih.gov Ultimately, the rational design of this compound analogues is a multidisciplinary effort that combines medicinal chemistry, natural product chemistry, and molecular biology to generate new and more effective therapeutic candidates. nih.govgoogle.com

Creation of Non-Natural Compounds via Synthetic Modifications

The creation of non-natural analogues of this compound through synthetic modifications is a key strategy to expand the chemical diversity of this class of compounds and to develop novel therapeutic agents. google.com This approach allows for the introduction of functionalities and structural motifs not found in nature, potentially leading to compounds with improved properties. rsc.org Synthetic strategies often focus on the modification of the angucycline core or the attached sugar moieties. nih.gov

One of the primary methods for generating non-natural angucycline derivatives is through chemical synthesis, which provides the flexibility to introduce a wide range of chemical groups. nih.gov For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct the core angucyclinone structure, enabling the synthesis of analogues with altered substitution patterns. nih.gov Derivatization strategies can be employed to modify specific functional groups on the this compound molecule, such as the hydroxyl or carbonyl groups. mdpi.comnih.gov These modifications can influence the compound's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which can affect its biological activity. nih.gov

Another powerful approach involves the genetic engineering of the biosynthetic pathways of this compound-producing organisms, such as Streptomyces species. google.comgoogleapis.com By manipulating the genes responsible for the biosynthesis of the angucycline backbone and the sugar side chains, it is possible to generate novel structures. nih.gov This can include the inactivation of specific genes to produce intermediates or the introduction of genes from other organisms to incorporate different building blocks. google.com For instance, the expression of different glycosyltransferase genes can lead to the attachment of alternative sugar units to the this compound aglycone, resulting in a library of new glycosylated derivatives. nih.gov

The combination of chemical synthesis and biosynthetic engineering offers a complementary and powerful toolkit for creating a diverse array of non-natural this compound analogues. rsc.org These novel compounds can then be screened for enhanced or novel biological activities, contributing to the development of new drug candidates. nih.gov

Research Findings on this compound and its Analogues

CompoundCell Line(s)Activity TypeIC50/GI50 (µM)Source
This compoundH-460 (Human Lung Cancer)Cytotoxicity5.6 mdpi.com
This compoundMCF-7 (Human Breast Cancer)Cytotoxicity5.6 mdpi.comacs.org
This compoundMCF-7, MDA-MB-231, BT-474 (Breast Cancer)Anti-proliferation0.16 - 0.67 researchgate.net
Saquayamycin BHepG-2, SMMC-7721, plc-prf-5 (Hepatoma)Cytotoxicity0.033 - 0.244 researchgate.netdntb.gov.ua
Saquayamycin B1Colorectal Cancer CellsCytotoxicity0.18 - 0.84 researchgate.net
Marangucycline BA594, CNE2, HepG2, MCF-7Cytotoxicity0.24 - 0.56 mdpi.comdntb.gov.ua

Broader Research Perspectives and Future Directions

Role of Moromycin B in Chemical Biology Research

Chemical biology utilizes small molecules to study and manipulate biological systems. As a bioactive natural product, this compound can serve as a valuable tool in this field.

Investigating and Manipulating Biological Information Layers

Bioactive compounds like this compound can be employed as chemical probes to investigate complex biological processes. By interacting with specific cellular targets, such molecules can help elucidate biochemical pathways and signaling networks. The study of how this compound exerts its cytotoxic effects, for instance, can provide insights into the fundamental mechanisms of cell death and survival. nih.govnih.gov The application of such probes is a key strategy in chemical biology to dissect the intricate layers of biological information, from the genetic to the proteomic and metabolic levels. frontiersin.org

Understanding Bioactive Compounds and Their Mechanisms of Action

Research into this compound contributes to the broader understanding of how natural products function. nih.gov Its mechanism of action, particularly its ability to induce cytotoxicity in cancer cell lines, is a primary area of investigation. nih.govnih.gov Studies comparing this compound with structurally similar angucyclines, such as Moromycin A and Saquayamycin (B1681451) B, have begun to shed light on structure-activity relationships. nih.gov For example, research suggests that differences in glycosylation patterns and steric hindrance can significantly impact the compound's biological activity, providing valuable information for understanding how specific chemical modifications influence the mechanisms of bioactive compounds. nih.gov

Potential for Developing New Therapeutic Agents

Natural products remain a crucial source for the discovery of new drugs. This compound has demonstrated significant potential as a lead compound for the development of new therapeutic agents, particularly in oncology. It has been shown to exhibit potent cytotoxic effects against human cancer cell lines, including H-460 lung cancer and MCF-7 breast cancer cells. nih.govnih.gov Its classification as an angucycline antibiotic places it in a class of compounds known for their antineoplastic properties. nih.gov Further investigation into its efficacy and mechanism of action could pave the way for the design of novel anticancer drugs inspired by its molecular scaffold.

Advanced Research Methodologies

Modern analytical and computational techniques are accelerating natural product research, from discovery to mechanism elucidation.

Molecular Networking for Dereplication and Isolation

In the field of natural product discovery, a significant challenge is the rapid identification of known compounds from complex biological extracts, a process known as dereplication. Molecular networking is a powerful mass spectrometry-based strategy that addresses this challenge by organizing MS/MS data based on chemical similarity. nih.gov This approach allows researchers to visualize families of structurally related molecules within a sample. nih.gov While specific applications to this compound are not detailed in the literature, this technique is ideally suited for analyzing extracts from Streptomyces species, the source of this compound. nih.govnih.gov By creating molecular networks, researchers could rapidly dereplicate this compound and simultaneously identify novel, structurally related analogs in crude extracts, thereby streamlining the discovery and isolation process. nih.govnih.gov

In Silico Analysis and Computational Chemistry

Computational methods are increasingly used to predict the properties and interactions of bioactive molecules. In silico techniques, such as molecular docking, can be used to predict how this compound might bind to specific protein targets, helping to hypothesize its mechanism of action. mdpi.commdpi.com Computational chemistry allows for the calculation of molecular properties and the modeling of structure-activity relationships. nih.gov These approaches can guide the synthesis of new this compound derivatives with potentially improved activity or selectivity. By simulating interactions at the molecular level, these computational tools can prioritize which new compounds should be synthesized and tested, saving significant time and resources in the drug development pipeline. mdpi.com

Future Biosynthetic and Synthetic Biology Applications

The intricate structure of this compound and the inherent biological activity of the angucycline class of molecules make its biosynthetic pathway a prime target for modern biotechnological manipulation. Advances in synthetic biology and metabolic engineering offer powerful tools to not only improve the production of this potent compound but also to generate novel derivatives with potentially enhanced therapeutic properties. These approaches focus on understanding and re-engineering the genetic blueprint—the biosynthetic gene cluster (BGC)—that governs the assembly of this compound in its native producer, Streptomyces sp. KY002. By harnessing these techniques, researchers can overcome the limitations of natural production and explore the vast chemical space surrounding the angucycline scaffold.

Advanced Pathway Engineering for Sustainable Production

The native production of secondary metabolites like this compound in wild-type microbial strains is often suboptimal for industrial-scale manufacturing due to low titers and complex regulatory networks. Advanced pathway engineering aims to overcome these bottlenecks by rationally modifying the host organism's metabolism to channel resources efficiently towards the desired product. While the specific BGC for this compound is not yet fully characterized in published literature, strategies applied to other angucyclines and polyketides provide a clear framework for enhancing its production. nih.govnih.gov

Key metabolic engineering strategies for boosting this compound production include:

Heterologous Expression: One of the most effective strategies is to transfer the entire this compound BGC from its native, slow-growing Streptomyces producer into a well-characterized, genetically tractable, and industrially robust host, such as Streptomyces coelicolor or Streptomyces lividans. nih.govnih.gov This approach removes the pathway from its complex native regulatory context, often leading to improved yields. However, this process can be challenging due to the large size (often >50 kb) and high GC content of actinomycete BGCs, which can lead to instability and rearrangement. nih.gov

Enhancing Precursor Supply: As a type II polyketide, the biosynthesis of the this compound aglycone depends on a steady supply of simple building blocks, primarily acetyl-CoA and malonyl-CoA. Metabolic engineering can be employed to upregulate central carbon metabolism pathways that lead to the formation of these precursors, ensuring that the biosynthetic machinery does not become resource-limited.

Regulatory Engineering: The expression of BGCs is tightly controlled by pathway-specific regulatory genes. core.ac.uk Identifying and overexpressing positive regulatory genes (e.g., those belonging to the SARP or LAL families) within the this compound cluster can significantly increase the transcription of the entire pathway, leading to a substantial boost in production. nih.gov Conversely, deleting negative regulators or genes involved in competing metabolic pathways can redirect metabolic flux towards this compound synthesis.

These engineering strategies can be systematically applied to develop a high-titer, sustainable microbial cell factory for this compound production.

Engineering Strategy Target Gene/Pathway Expected Outcome
Heterologous Expression Entire this compound Biosynthetic Gene Cluster (BGC)Transfer of the BGC to a high-growth, genetically amenable host (e.g., S. lividans) to simplify production and escape native regulation. nih.gov
Precursor Flux Increase Genes of central carbon metabolism (e.g., acetyl-CoA carboxylase)Increased intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for the polyketide core.
Regulatory Manipulation Pathway-specific positive regulators (e.g., SARP-family)Overexpression to enhance the transcription of all biosynthetic genes within the cluster, leading to higher product yield. nih.govcore.ac.uk
Deletion of Competing Pathways Genes for alternative secondary metabolite pathwaysElimination of metabolic sinks that divert precursors and energy away from this compound production.

Exploiting Enzyme Specificity for Novel Angucycline Production

The true power of synthetic biology lies in its ability to create new-to-nature molecules through combinatorial biosynthesis. mushroomreferences.com This involves mixing and matching enzymes from different biosynthetic pathways to generate novel chemical structures. The tailoring enzymes within the angucycline BGCs are particularly well-suited for this approach, as they often exhibit a degree of substrate promiscuity, allowing them to act on non-native substrates. nih.gov

This compound's structure, featuring a C-glycosidically linked deoxysugar, makes its biosynthetic enzymes, particularly its glycosyltransferases (GTs) and oxygenases, attractive tools for generating chemical diversity. nih.gov

Glycodiversification: Glycosylation is a critical final step in the biosynthesis of many natural products, profoundly impacting their biological activity. The GT responsible for attaching the β-L-olivosyl moiety to the C-9 position of the tetrangomycin (B1203879) core in this compound could be used to glycosylate other angucyclinone cores. nih.gov Conversely, GTs from other pathways could be introduced into a this compound-producing strain to attach different sugar moieties, creating a library of novel glycovariants. The modular nature of many GTs, with distinct domains for sugar donor and acceptor recognition, makes them amenable to protein engineering to further alter their specificity. frontiersin.org

Scaffold Modification through Combinatorial Biosynthesis: The angucycline scaffold itself can be modified. Early-acting enzymes like cyclases, which dictate the fundamental ring structure, can be swapped between pathways. For instance, studies have shown that introducing an angucycline-specific cyclase into an anthracycline pathway can redirect biosynthesis to produce an angucyclinone core. nih.govasm.org This opens the possibility of creating entirely new hybrid scaffolds. Furthermore, post-polyketide synthase (PKS) tailoring enzymes such as oxygenases, reductases, and aromatases from different angucycline pathways can be combined to generate novel patterns of oxidation and reduction on the this compound core, leading to new derivatives. nih.govresearchgate.net

By systematically exploring the substrate flexibility of these enzymes, synthetic biology provides a powerful platform for the rational design and production of novel angucyclines with potentially improved efficacy, lower toxicity, or novel mechanisms of action.

Approach Target Enzyme Class Proposed Modification Potential Novel Product
Glycodiversification Glycosyltransferase (GT)Introduce GTs from other natural product pathways (e.g., landomycin, urdamycin) into a this compound producer.This compound core with different sugar moieties attached. nih.gov
Aglycone Modification Oxygenase / ReductaseExpress oxygenases from other angucycline pathways (e.g., pgaE, cabE) in a this compound producer. nih.govresearchgate.netNovel hydroxylated or modified this compound aglycones.
Scaffold Engineering PKS / CyclaseCombine the this compound minimal PKS with a cyclase from a different polyketide pathway (e.g., anthracycline). nih.govasm.orgHybrid polyketide scaffolds combining features of angucyclines and other antibiotic classes.
Combinatorial Cassettes Multiple Tailoring EnzymesCreate expression cassettes with various combinations of GTs, oxygenases, and other tailoring enzymes.A library of diverse angucycline derivatives with varied glycosylation and oxidation patterns.

Q & A

Q. What are the structural characteristics of Moromycin B, and how do they differ from related compounds like Moromycin A?

this compound is a C-glycosylated angucycline antibiotic isolated from Streptomyces sp. KY002. Its structure includes a hydroxylated anthraquinone chromophore and a tetradecahydrofuran ring system, distinguishing it from Moromycin A, which lacks the latter . Structural elucidation typically involves HPLC-MS for molecular weight determination, NMR for stereochemical analysis, and X-ray crystallography for resolving complex ring systems. Comparative studies highlight that subtle structural variations (e.g., glycosylation patterns) significantly influence bioactivity .

Q. What methodologies are recommended for isolating and purifying this compound from microbial sources?

Isolation involves fermenting Streptomyces strains under optimized conditions (e.g., pH 7.0, 28°C), followed by solvent extraction (ethyl acetate or butanol). Purification employs chromatographic techniques:

  • HPLC : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • TLC : Silica gel plates for preliminary screening . Yield optimization requires strain-specific adjustments, such as varying carbon sources or elicitors.

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

Standard assays include:

  • Antimicrobial Activity : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values calculated via broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values . Negative controls (e.g., solvent-only treatments) and positive controls (e.g., doxorubicin) are critical for data reliability.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between computational predictions and experimental results for this compound’s antiviral activity?

Computational studies (e.g., molecular docking, MD simulations) may predict strong binding to viral proteases like SARS-CoV-2 3CLpro, but experimental validation is essential. A phased approach is recommended:

  • In Silico : Use AutoDock Vina for docking scores and MM-PBSA for binding free energy calculations (e.g., Moromycin A scored −10.8 kcal/mol against 3CLpro) .
  • In Vitro : Enzymatic inhibition assays (e.g., fluorescence resonance energy transfer for protease activity) . Discrepancies often arise from solvent effects or protein flexibility; MD simulations (>100 ns) can refine predictions by accounting for conformational changes .

Q. What strategies can mitigate false discovery rates (FDR) when screening this compound derivatives for bioactivity?

Apply the Benjamini-Hochberg procedure to control FDR in high-throughput screens:

  • Rank p-values from dose-response assays.
  • Adjust significance thresholds using α×im\alpha \times \frac{i}{m}, where ii = rank and mm = total hypotheses . For example, if testing 100 derivatives, a p-value threshold of 0.05 requires the most significant result to have p0.0005p \leq 0.0005. Replicate assays (n ≥ 3) reduce Type I errors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against drug-resistant pathogens?

SAR workflows involve:

  • Chemical Modifications : Introduce functional groups (e.g., halogenation, glycosylation) to enhance binding .
  • Biological Testing : Compare MIC values of derivatives against resistant strains (e.g., MRSA).
  • Computational Modeling : Identify key interactions (e.g., hydrogen bonds with CYS145 in 3CLpro) using PyMOL or Schrödinger . Example: Moromycin A’s hydroxyl groups form critical hydrogen bonds with viral proteases; analogous modifications in this compound may improve potency .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit via R². For multi-group comparisons, apply ANOVA with Tukey’s post-hoc test .

Q. How should researchers address variability in this compound production across bacterial batches?

Implement quality control measures:

  • Metabolomic Profiling : LC-MS/MS to monitor secondary metabolite consistency .
  • Growth Optimization : DOE (design of experiments) to test variables (temperature, pH, nutrients) . Batch-to-batch variability >20% warrants genetic screening (e.g., PCR for biosynthetic gene cluster stability) .

Key Research Gaps

  • In Vivo Efficacy : No data exists on this compound’s pharmacokinetics or toxicity in animal models.
  • Resistance Mechanisms : Role of efflux pumps or target mutations in reducing this compound’s activity remains unexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.